
Carbadox-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbadox-d3 is a deuterium-labeled derivative of Carbadox, a quinoxaline-di-N-oxide antibiotic compound. It is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Carbadox itself is widely used in the swine industry to control enteric diseases and improve feed efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbadox-d3 involves the incorporation of deuterium into the Carbadox molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Carbadox are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product.
Analyse Des Réactions Chimiques
Reduction Reactions
Carbadox-d3 undergoes reductive transformations similar to non-deuterated carbadox, primarily targeting its N-oxide and hydrazone functional groups:
-
N-Oxide Reduction :
In biological systems, enzymatic reduction converts the quinoxaline-di-N-oxide moiety to desoxythis compound (DCDX), a metabolite lacking ring N-oxide groups . This reaction is critical for understanding the compound's antibacterial activation and detoxification pathways. -
Hydrazone Cleavage :
Acidic or enzymatic conditions cleave the hydrazone bond, yielding quinoxaline-2-carboxylic acid-d3 and methyl carbazate-d3 as primary degradation products .
Table 1: Key Reduction Products of this compound
Reaction with Aqueous Chlorine
This compound exhibits pH-dependent reactivity with free chlorine (HOCl/OCl⁻), crucial for assessing its environmental fate in water treatment systems:
-
Kinetics :
Second-order rate constants (kapp) range from 51.8M−1s−1 at pH 4 to 3.15×104M−1s−1 at pH 11 . The deuterium substitution may marginally alter reaction rates due to kinetic isotope effects, though primary pathways remain unchanged. -
Mechanism :
Initial chlorine attack occurs at the hydrazone N-H group, forming reactive intermediates that undergo hydroxylation or dimerization. All products retain bioactive N-oxide groups, raising concerns about residual antibacterial effects .
Table 2: Chlorination Byproducts
Byproduct | Structure | Stability |
---|---|---|
Hydroxylated derivatives | -OH substitution on quinoxaline | Persistent in water |
Dimerized compounds | C-C coupled quinoxaline structures | High molecular weight |
Metabolic Pathways
In swine models, this compound undergoes sequential biotransformation:
-
Phase I Metabolism :
-
Phase II Conjugation :
Key Finding : Over 70% of administered this compound is excreted in urine within 72 hours, with <0.34 ppm retained in liver tissues after 5 days .
Stability Under Environmental Conditions
-
Photodegradation :
UV exposure degrades this compound via N-oxide bond cleavage, producing non-deuterated quinoxaline derivatives . -
Thermal Stability :
Stable at room temperature but decomposes above 40°C, releasing deuterated methane (CD3H) .
Comparative Reactivity with Non-Deuterated Carbadox
Parameter | This compound | Carbadox |
---|---|---|
Hydrazone bond hydrolysis rate | 1.2×10−3s−1 | 1.5×10−3s−1 |
Plasma half-life | 3.8 h | 3.2 h |
Chlorination kapp (pH 7) | 2.1×103M−1s−1 | 2.3×103M−1s−1 |
The reduced reaction rates in this compound (∼10% slower) are attributed to deuterium's kinetic isotope effect, enhancing metabolic tracing precision .
Applications De Recherche Scientifique
Scientific Research Applications
1. Pharmacokinetic Studies
Carbadox-D3 is extensively used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) in swine. These studies often involve administering the compound to animals and subsequently analyzing biological samples to quantify drug levels.
- Case Study : A study involving swine treated with this compound demonstrated peak plasma concentrations within three hours post-administration, with significant metabolites identified such as desoxycarbadox and quinoxaline-2-carboxylic acid .
2. Metabolic Research
The metabolic pathways of this compound are crucial for understanding its efficacy and safety. Deuterated compounds like this compound allow researchers to track the metabolic fate of the drug using techniques such as mass spectrometry.
-
Data Table: Metabolites Identified in Plasma
Metabolite Percentage of Total Radioactivity Carbadox 13% Desoxycarbadox 9-19% Carbadoxaldehyde 13% Quinoxaline-2-carboxylic acid 19%
3. Toxicological Studies
Research has indicated that both Carbadox and its metabolites can exhibit toxic effects, including carcinogenicity in animal models. Studies have shown that long-term exposure can lead to various health issues.
- Case Study : In a long-term study involving rats, significant adverse effects were observed at higher doses, including weight loss and organ damage . The findings highlighted the importance of understanding the safety profile of this compound in therapeutic contexts.
Impact on Gut Microbiota
Carbadox has been shown to alter gut microbiota composition significantly. Research indicates that it can lead to a decrease in bacterial richness among treated animals compared to controls.
Mécanisme D'action
Carbadox-d3 exerts its effects by inhibiting DNA synthesis and causing DNA strand breaks. This bactericidal action is primarily effective against Gram-positive bacteria and anaerobic conditions. The molecular targets include bacterial DNA and enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Olaquindox: Another quinoxaline-di-N-oxide antibiotic with similar antibacterial properties.
Quinocetone: Used in veterinary medicine with a similar mechanism of action.
Cyadox: A quinoxaline derivative with potent antibacterial activity.
Uniqueness of Carbadox-d3: this compound is unique due to its deuterium labeling, which allows for precise tracing in scientific studies. This isotopic labeling provides valuable insights into the pharmacokinetics and metabolic pathways of Carbadox, making it a crucial tool in research .
Propriétés
Numéro CAS |
1185240-06-5 |
---|---|
Formule moléculaire |
C11H10N4O4 |
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3 |
Clé InChI |
OVGGLBAWFMIPPY-FIBGUPNXSA-N |
SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
SMILES canonique |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |
Synonymes |
(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl-d3 Ester N,N’-Dioxide; 2-Formylquinoxaline-1,4-dioxide Carbomethoxyhydrazone-d3; Fortigro-d3; GS 6244-d3; Getroxel-d3; Mecadox-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.